![molecular formula C16H23N3O2S2 B6517674 N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869076-65-3](/img/structure/B6517674.png)
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
“N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a type of heterocyclic compound . Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thieno[3,2-d]pyrimidine core would be a significant feature of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the thieno[3,2-d]pyrimidine core could influence its reactivity .Mechanism of Action
Target of Action
The compound contains a thieno[3,2-d]pyrimidin-4-one moiety , which is often involved in the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This suggests that the compound may interact with enzymes or receptors that recognize this structural motif.
Mode of Action
The thieno[3,2-d]pyrimidin-4-one moiety is synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process involves a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . This suggests that the compound may interact with its targets through a similar cyclization mechanism.
Biochemical Pathways
The thieno[3,2-d]pyrimidin-4-one moiety is synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives . This suggests that the compound may affect pathways involving these derivatives or their metabolic products.
Result of Action
Given the presence of the thieno[3,2-d]pyrimidin-4-one moiety , it is plausible that the compound could induce changes in cellular processes involving 3-amino-thiophene-2-carboxylate derivatives or their metabolic products.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCBEVEJTWHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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